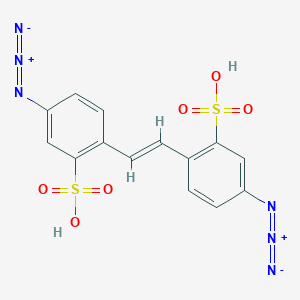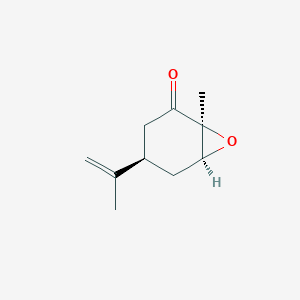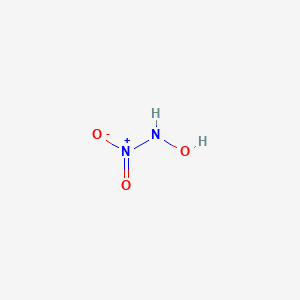
5,6-dimethyl-1-(phenylsulfonyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-dimethyl-1-(phenylsulfonyl)-1H-benzimidazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been studied extensively for its unique properties and potential uses in scientific research.
Mécanisme D'action
The mechanism of action of 5,6-dimethyl-1-(phenylsulfonyl)-1H-benzimidazole involves its ability to inhibit the activity of enzymes such as protein kinase CK2. This inhibition leads to the disruption of various cellular processes and ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5,6-dimethyl-1-(phenylsulfonyl)-1H-benzimidazole exhibits a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5,6-dimethyl-1-(phenylsulfonyl)-1H-benzimidazole in lab experiments is its potent inhibitory activity against various enzymes. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 5,6-dimethyl-1-(phenylsulfonyl)-1H-benzimidazole. One potential area of research is the development of new cancer therapies based on the inhibition of protein kinase CK2. Another area of research is the study of the compound's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to investigate the potential toxicity of this compound and its effects on various cellular processes.
In conclusion, 5,6-dimethyl-1-(phenylsulfonyl)-1H-benzimidazole is a valuable compound that has potential applications in various fields of scientific research. Its unique properties and potent inhibitory activity make it a valuable tool for studying various cellular processes and developing new therapies for diseases such as cancer and neurodegenerative disorders. Further research is needed to fully understand the potential benefits and limitations of this compound.
Méthodes De Synthèse
The synthesis of 5,6-dimethyl-1-(phenylsulfonyl)-1H-benzimidazole involves the reaction of 5,6-dimethyl-1H-benzimidazole with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
5,6-dimethyl-1-(phenylsulfonyl)-1H-benzimidazole has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of various enzymes such as protein kinase CK2, which plays a crucial role in regulating cell growth and proliferation. This compound has also been found to exhibit anti-cancer activity, making it a potential candidate for the development of new cancer therapies.
Propriétés
Formule moléculaire |
C15H14N2O2S |
|---|---|
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-5,6-dimethylbenzimidazole |
InChI |
InChI=1S/C15H14N2O2S/c1-11-8-14-15(9-12(11)2)17(10-16-14)20(18,19)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Clé InChI |
MMDGUORFSYDPCA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(NZ)-N-[6-(dimorpholin-4-ylmethylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231856.png)


![butyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether](/img/structure/B231870.png)




![2-[(3-Chlorobenzoyl)amino]benzamide](/img/structure/B231886.png)



![2-[Hydroxy(phenyl)methyl]butanoic acid](/img/structure/B231896.png)